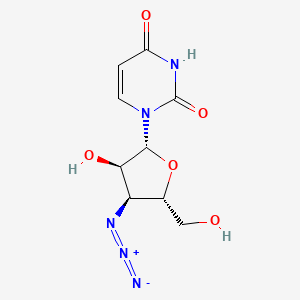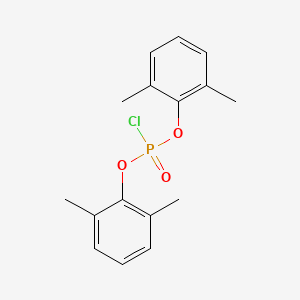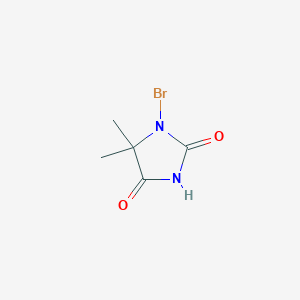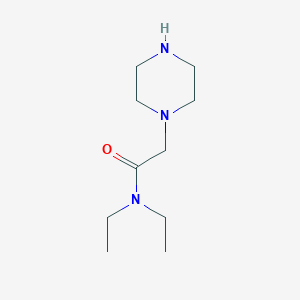
苄胺-15N
描述
Benzylamine-15N is a benzylamine molecule labeled with the nitrogen-15 isotope. This compound is a colorless liquid with a characteristic aniline odor. It is soluble in water, alcohol, and ether, and is commonly used in various scientific research applications due to its isotopic labeling .
科学研究应用
Benzylamine-15N is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms to study the fate of nitrogen atoms.
Biology: Employed in metabolic studies to trace nitrogen pathways in biological systems.
Medicine: Utilized in drug development to study the metabolism and pharmacokinetics of nitrogen-containing drugs.
Industry: Applied in the synthesis of labeled compounds for various industrial applications
作用机制
Target of Action
Benzylamine-15N, also known as phenylmethan(15N)amine, primarily targets Trypsin-1 and Trypsin-2 . Trypsins are serine proteases that play a crucial role in protein digestion and other cellular processes.
Mode of Action
It is known to interact with its targets, trypsin-1 and trypsin-2, which may result in changes in protein digestion and cellular processes .
Biochemical Pathways
A novel four-step pathway for benzylamine production has been reported . This pathway generates benzylamine from cellular phenylpyruvate using enzymes from different sources .
Pharmacokinetics
Its physical properties such as boiling point (184-185 °c), melting point (10 °c), and density (0990 g/mL at 25 °C) have been reported . These properties can impact the compound’s bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Benzylamine-15N. For instance, its stability might be affected by light and moisture, as it is recommended to store the compound at room temperature away from light and moisture . Additionally, it is classified as a combustible liquid, and it is harmful if swallowed or in contact with skin .
生化分析
Biochemical Properties
Benzylamine-15N plays a significant role in biochemical reactions, particularly in the study of amine oxidase enzymes. It interacts with monoamine oxidase B, an enzyme that catalyzes the oxidative deamination of benzylamine-15N to produce benzaldehyde . This interaction is crucial for understanding the metabolism of amines in biological systems. Additionally, benzylamine-15N can form addition compounds with phenol and p-cresol, indicating its reactivity with phenolic compounds .
Cellular Effects
Benzylamine-15N influences various cellular processes, including cell signaling pathways and gene expression. It has been shown to induce G1/G0 arrest in tumor cells and exhibit cytotoxicity against human ovarian cancer cells . This suggests that benzylamine-15N can affect cell cycle regulation and potentially be used in cancer research. Furthermore, its interaction with monoamine oxidase B impacts cellular metabolism by altering the levels of amines and their metabolites .
Molecular Mechanism
At the molecular level, benzylamine-15N exerts its effects through binding interactions with biomolecules. The primary mechanism involves its oxidation by monoamine oxidase B, leading to the production of benzaldehyde and ammonia . This reaction is essential for studying the enzymatic activity and inhibition of monoamine oxidase B. Additionally, benzylamine-15N can participate in the Schotten-Baumann reaction, forming N-benzylacetamide when reacted with acetyl chloride .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of benzylamine-15N can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but its long-term effects on cellular function need to be carefully monitored. Studies have shown that benzylamine-15N can maintain its activity over extended periods, making it suitable for long-term biochemical experiments .
Dosage Effects in Animal Models
The effects of benzylamine-15N vary with different dosages in animal models. At lower doses, it can effectively inhibit monoamine oxidase B without causing significant toxicity. At higher doses, benzylamine-15N may exhibit toxic effects, including severe skin burns and eye damage . These dosage-dependent effects are crucial for determining the safe and effective use of benzylamine-15N in research.
Metabolic Pathways
Benzylamine-15N is involved in several metabolic pathways, primarily through its interaction with monoamine oxidase B. The enzyme catalyzes the deamination of benzylamine-15N, producing benzaldehyde and ammonia . This pathway is essential for studying the metabolism of amines and the role of monoamine oxidase B in various physiological processes. Additionally, benzylamine-15N can be synthesized from renewable feedstocks via a nine-step artificial enzyme cascade .
Transport and Distribution
Within cells and tissues, benzylamine-15N is transported and distributed through interactions with specific transporters and binding proteins. Its distribution is influenced by its chemical properties, such as its ability to form addition compounds with phenolic compounds
Subcellular Localization
Benzylamine-15N’s subcellular localization is determined by its interactions with various biomolecules and cellular compartments. It can be directed to specific organelles through targeting signals and post-translational modifications. Understanding the subcellular localization of benzylamine-15N is essential for elucidating its role in cellular processes and its potential therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions: Benzylamine-15N is typically synthesized using a stable isotope-labeled nitrogen source, such as nitrogen-15 ammonia or nitrogen-15 ammonium nitrate. The common synthetic route involves the reaction of benzyl chloride with ammonia labeled with nitrogen-15 .
Industrial Production Methods: In industrial settings, benzylamine-15N can be produced by the same method but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The process involves the use of specialized equipment to handle the isotopic materials safely and efficiently .
化学反应分析
Types of Reactions: Benzylamine-15N undergoes various chemical reactions, including:
Oxidation: Benzylamine-15N can be oxidized to benzaldehyde or benzoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to benzyl alcohol using reducing agents like lithium aluminum hydride.
Substitution: Benzylamine-15N can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products:
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Benzyl alcohol.
Substitution: Various substituted benzylamines depending on the substituent used.
相似化合物的比较
Benzylamine: The non-labeled version of benzylamine-15N.
Aniline-15N: Another nitrogen-15 labeled compound with similar applications.
Propylamine-15N: A nitrogen-15 labeled aliphatic amine.
Uniqueness: Benzylamine-15N is unique due to its aromatic structure and the presence of the nitrogen-15 isotope. This combination makes it particularly useful for studying aromatic amines’ behavior and metabolism in various systems. Its isotopic labeling provides a distinct advantage in tracing and analyzing nitrogen pathways compared to non-labeled or aliphatic amines .
属性
IUPAC Name |
phenylmethan(15N)amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N/c8-6-7-4-2-1-3-5-7/h1-5H,6,8H2/i8+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGQKYBSKWIADBV-VJJZLTLGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[15NH2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40434784 | |
| Record name | Benzylamine-15N | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40434784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42927-57-1 | |
| Record name | Benzylamine-15N | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40434784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 42927-57-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of using ammonia-15N in the synthesis of benzylamine-15N?
A1: The use of ammonia-15N in the synthesis is crucial because it results in the incorporation of a stable nitrogen isotope (15N) into the final product, benzylamine-15N []. This isotopic labeling is particularly useful for various research applications. For instance, it allows researchers to track the fate of the nitrogen atom from benzylamine-15N in chemical reactions or biological systems. This can be valuable for studying reaction mechanisms, metabolic pathways, and protein structures.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-Bromo-5,6-dihydro-4H-cyclopenta[d]thiazole](/img/structure/B1277950.png)











